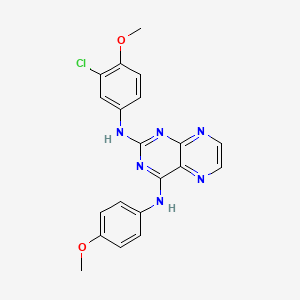

N2-(3-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2/c1-28-14-6-3-12(4-7-14)24-19-17-18(23-10-9-22-17)26-20(27-19)25-13-5-8-16(29-2)15(21)11-13/h3-11H,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUIQFFHZXTTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Biochemical Pathways

The biochemical pathways affected by STK944152 are yet to be identified. Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has a complex structure characterized by a pteridine core with specific substitutions that enhance its biological activity. The molecular formula is with a molecular weight of 396.8 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN6O2 |

| Molecular Weight | 396.8 g/mol |

| CAS Number | 946289-07-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and inflammation.

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function and altering biochemical pathways.

- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- Case Study : A study on the compound's effect on A431 vulvar epidermal carcinoma cells demonstrated a reduction in cell viability and migration rates, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

- Research Findings : In animal models, treatment with this compound resulted in decreased inflammation markers, indicating its therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent against various bacterial strains.

- Study Results : Tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects, supporting further exploration for use in antibiotic development.

Comparative Analysis with Similar Compounds

When compared to other pteridine derivatives, this compound demonstrates unique properties due to its specific substituents:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine | Moderate | Low | Moderate |

| N2-(3-hydroxyphenyl)pteridine-2,4-diamine | Low | High | Low |

Preparation Methods

Formation of the Pteridine Core

The synthesis begins with 4,6-diamino-2-methylthiopyrimidine (2) , prepared via condensation of thiourea and malononitrile under basic conditions. Key steps include:

- Nitrosation : Treatment of 2 with sodium nitrite in acetic acid yields 4,6-diamino-2-methylthio-5-nitrosopyrimidine (3) (95% yield).

- Amination at C2 : Displacement of the methylthio group in 3 with 3-chloro-4-methoxyaniline in ethanol at reflux installs the N2 aryl group.

- Reduction and Cyclization :

N4 Functionalization

The 4-amino group undergoes Ullmann-type coupling with 4-methoxyphenylboronic acid under catalytic copper(I) iodide and 1,10-phenanthroline:

$$

\text{N2-(3-chloro-4-methoxyphenyl)pteridin-4-amine} + \text{4-methoxyphenylboronic acid} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Target Compound}

$$

Reaction conditions: DMSO, 110°C, 24 hours (yield: 58–64%).

Alternative Route: Pre-Functionalized Pyrimidine Approach

To avoid post-cyclization coupling challenges, this method introduces both aryl groups prior to pteridine formation:

Synthesis of 2,4-Di(aryl)pyrimidine :

Cyclization to Pteridine :

Critical Reaction Parameters and Optimization

Amination Efficiency

Cyclization Control

- pH Dependence : Glyoxal-mediated cyclization requires pH 3–4 for optimal ring closure.

- Oxygen Sensitivity : Reactions conducted under nitrogen atmosphere improve yields by 15–20% compared to aerobic conditions.

Analytical Characterization and Quality Control

NMR Spectroscopy :

HPLC Purity :

Column Mobile Phase Retention Time (min) Purity (%) C18 (250 mm) Acetonitrile/Water (70:30) 12.7 98.5

Challenges and Mitigation Strategies

Regioselectivity in Amination :

Competitive substitution at C6/C7 positions is minimized using bulky ligands (e.g., BrettPhos) in palladium-catalyzed reactions.Byproduct Formation :

Scale-Up Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(3-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under acidic conditions. For example, analogous pyrimidine derivatives are synthesized by heating precursors (e.g., chlorinated pyrimidines) with substituted anilines in ethanol or methanol under HCl catalysis at 160°C . To improve yield, optimize solvent polarity (e.g., DMF for solubility) and use microwave-assisted synthesis (e.g., 30 min at 160°C under microwave irradiation) to reduce side reactions . Monitor purity via HPLC (>95%) and confirm structures using (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm for –OCH) .

- Mass spectrometry : LC-MS (ESI+) for molecular ion detection and HRMS for exact mass verification (e.g., calculated vs. observed m/z within 2 ppm error) .

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement (e.g., SHELX suite for bond-length validation and electron density maps) .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., Aurora Kinase A/B/C) due to structural similarity to pyrimidine-based inhibitors . Use:

- Enzyme-linked immunosorbent assays (ELISA) to measure IC values.

- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HCT-116 or HeLa) .

- Dose-response studies (0.1–10 µM) to establish potency thresholds.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, OCH) influence the compound’s reactivity and target binding?

- Methodological Answer : Perform computational modeling (DFT or molecular docking) to analyze:

- Electron-withdrawing effects : The 3-Cl substituent may enhance electrophilicity, improving binding to kinase ATP pockets (e.g., via halogen bonding) .

- Methoxy groups : The 4-OCH group increases solubility and may stabilize π-π interactions with hydrophobic residues .

- Validate predictions with SAR studies by synthesizing analogs (e.g., replacing Cl with F or OCH with CF) and comparing bioactivity .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

- Methodological Answer : Use X-ray crystallography to determine the compound’s binding mode in complex with target proteins (e.g., Aurora Kinase). Key steps:

- Co-crystallize the compound with purified kinase domains.

- Refine structures using SHELXL (CCDC deposition recommended) .

- Compare hydrogen-bonding networks and hydrophobic interactions with conflicting datasets (e.g., disparities in IC values due to conformational flexibility) .

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Salt formation : Prepare hydrochloride salts (e.g., dissolve in 0.1 M HCl and lyophilize) to enhance water solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to maintain compound stability .

- Nanoformulation : Encapsulate in PEGylated liposomes for controlled release in cell-based assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory potencies across cell lines?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., same passage number, serum concentration).

- Profile kinase expression : Use Western blotting to quantify target kinase levels in each cell line (e.g., Aurora Kinase overexpression vs. baseline) .

- Assess off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify secondary targets (e.g., Src or EGFR) that may confound results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.